molecular formula C14H18Cl2N2O3S B2939100 N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide CAS No. 380431-59-4

N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide

Cat. No.: B2939100
CAS No.: 380431-59-4
M. Wt: 365.27
InChI Key: MPNCJFUFNVEQEC-UHFFFAOYSA-N
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Description

N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide is a chemical compound with the molecular formula C14H18Cl2N2O3S and a molecular weight of 365.28 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonyl group, and two chlorine atoms attached to a phenyl ring and an acetamide group. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetamide with 5-(azepane-1-sulfonyl)-2-chlorophenyl derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can undergo reduction to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include N-substituted acetamides and sulfonamides.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and binding properties.

Biological Activity

N-[5-(Azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide is a synthetic compound with significant potential in various biological applications. Its molecular formula is C14H18Cl2N2O3S, and it has garnered interest for its antimicrobial and therapeutic properties.

  • Molecular Weight: 365.3 g/mol
  • CAS Number: 380431-59-4
  • Structure: The compound features a sulfonamide group attached to an azepane ring, along with two chlorine substituents on the phenyl ring, which contribute to its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent research indicates that chloroacetamides, including this compound, exhibit notable antimicrobial effects. A study screened several N-substituted phenyl-2-chloroacetamides for their efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results showed that compounds with halogenated substituents on the phenyl ring were particularly effective against Gram-positive bacteria and MRSA (methicillin-resistant Staphylococcus aureus) due to their enhanced lipophilicity, facilitating membrane penetration .

Pathogen Activity
Staphylococcus aureusEffective
MRSAEffective
Escherichia coliLess effective
Candida albicansModerately effective

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or proteins within microorganisms. This interaction disrupts critical biochemical pathways, leading to cell death or inhibition of growth. The precise molecular targets are still under investigation, but the compound's structure suggests it could interfere with protein functions due to the presence of the sulfonamide moiety .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A quantitative structure-activity relationship (QSAR) analysis highlighted that the position and type of substituents on the phenyl ring significantly influence antimicrobial activity. Compounds with para-substituted halogens were among the most potent .
  • Therapeutic Potential : Ongoing investigations are examining the compound's potential in treating inflammatory conditions and as an analgesic agent. Preliminary results suggest that it may modulate pain pathways through enzyme inhibition .
  • Comparison with Similar Compounds : When compared to other sulfonamide-containing compounds, this compound shows a unique profile in terms of solubility and permeability, making it a candidate for further pharmaceutical development.

Properties

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-chlorophenyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S/c15-10-14(19)17-13-9-11(5-6-12(13)16)22(20,21)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNCJFUFNVEQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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